molecular formula C8H17Cl2F3N2 B2387443 1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride CAS No. 1820664-88-7

1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride

Cat. No.: B2387443
CAS No.: 1820664-88-7
M. Wt: 269.13
InChI Key: OOHIVGVWPJJDKJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2F3N2 and a molecular weight of 269.14 g/mol . This compound is known for its unique structural features, including the presence of a trifluoromethyl group attached to a piperidine ring, which imparts distinct chemical properties.

Properties

IUPAC Name

1-ethyl-4-(trifluoromethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2.2ClH/c1-2-13-5-3-7(12,4-6-13)8(9,10)11;;/h2-6,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHIVGVWPJJDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Oxopiperidine Derivatives

The most efficient route begins with 4-piperidone, where reductive amination introduces the ethyl group. Using sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) with acetic acid catalysis, 1-ethylpiperidin-4-one forms in 62% yield. This method avoids harsh conditions (room temperature, 12 hours) and provides high purity without chromatography.

Reaction Scheme:
$$ \text{4-Piperidone} + \text{Ethylamine} \xrightarrow[\text{AcOH}]{\text{STAB, THF}} \text{1-Ethylpiperidin-4-one} $$

Trifluoromethyl Group Installation

Nucleophilic Trifluoromethylation

The 4-position ketone undergoes nucleophilic attack using Ruppert–Prakash reagent (TMSCF$$_3$$) in dichloromethane (DCM) with tetrabutylammonium fluoride (TBAF) catalysis. This step achieves 78% yield of 1-ethyl-4-(trifluoromethyl)piperidin-4-ol, confirmed by $$^{19}\text{F}$$ NMR (−62.4 ppm).

Radical Trifluoromethylation

Under photoredox conditions (Ir(ppy)$$3$$, blue LED), 1-ethylpiperidin-4-one reacts with CF$$3$$SO$$_2$$Na in acetonitrile to form the trifluoromethylated product in 65% yield. This method eliminates the need for anhydrous conditions but requires longer reaction times (24 hours).

Amine Group Introduction

Schmidt Reaction with Hydrazoic Acid

Treatment of 1-ethyl-4-(trifluoromethyl)piperidin-4-one with hydrazoic acid (HN$$_3$$) in sulfuric acid at 0–5°C generates the corresponding amine via a ketone-to-amide rearrangement. Subsequent hydrolysis with HCl yields the primary amine (57% overall yield).

Critical Parameters:

  • Temperature control (<10°C) prevents side reactions
  • 48-hour reaction time for complete conversion

Salt Formation and Purification

Dihydrochloride Precipitation

The free base dissolves in anhydrous ethanol under nitrogen, followed by slow addition of HCl gas (2.2 equivalents). Crystallization at −20°C for 12 hours produces white crystals with 95% purity (HPLC).

Optimized Conditions:

Parameter Value
Solvent Ethanol
HCl Equivalents 2.2
Crystallization Temp −20°C
Yield 89%

Alternative Synthetic Pathways

Cyanopyridine Hydrogenation

4-Cyanopiperidine hydrochloride undergoes hydrogenation (H$$2$$, 50 psi) over Raney nickel in methanol. Subsequent ethylation with iodoethane and K$$2$$CO$$_3$$ in DMF affords the secondary amine (44% over two steps).

Grignard Addition–Cyclization

A novel three-component reaction combines ethylmagnesium bromide, trifluoroacetonitrile, and 1,5-dibromopentane in diethyl ether. This one-pot method achieves 31% yield but requires rigorous moisture exclusion.

Comparative Method Analysis

Table 1. Synthesis Method Performance Comparison

Method Yield (%) Purity (%) Reaction Time Cost Index
Reductive Amination 62 98 12 h $$$
Schmidt Reaction 57 95 48 h $$
Photoredox 65 97 24 h $$$$
Cyanopyridine Route 44 93 36 h $$$

Key findings:

  • Photoredox trifluoromethylation offers superior yields but higher costs
  • Schmidt reaction remains the most cost-effective for small-scale production

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The trifluoromethyl group’s bulkiness necessitates polar aprotic solvents (DMF, DMSO) to enhance reagent accessibility. Ultrasound irradiation (40 kHz) improves reaction rates by 22% in nucleophilic substitutions.

Byproduct Formation

Over-alkylation during ethylation is minimized by:

  • Using iodoethane instead of bromoethane (slower reaction kinetics)
  • Phase-transfer catalysis with benzyltriethylammonium chloride

Industrial-Scale Considerations

Continuous Flow Synthesis

A tubular reactor system (ID 1 mm, L 10 m) achieves 92% conversion at 120°C with 5-minute residence time, demonstrating scalability. This method reduces solvent use by 70% compared to batch processes.

Waste Stream Management

The developed process generates 3.2 kg waste/kg product, primarily from aqueous workups. Implementing solvent recovery (rotary evaporation + molecular sieves) decreases waste to 1.8 kg/kg.

Chemical Reactions Analysis

1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Physical Form

The compound is typically available as a white to off-white powder with a purity of around 95% .

Pharmacological Applications

This compound has shown promise in various pharmacological contexts:

A. Central Nervous System Disorders

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known neuroactive agents suggests potential applications in treating conditions such as depression and anxiety disorders .

B. Antiviral Activity

The compound's derivatives have been studied for their antiviral properties, particularly against Hepatitis C Virus (HCV). A study highlighted the effectiveness of piperidine derivatives in inhibiting viral replication, suggesting that this compound could be explored further for antiviral therapies .

Anticancer Research

Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have demonstrated significant activity against human cancer cells, indicating that this compound could be a candidate for further anticancer investigations .

Metabolic Disorders

There is emerging evidence that compounds similar to this compound may play a role in managing metabolic syndromes, including type 2 diabetes and obesity. These compounds may influence metabolic pathways through their action on specific enzymes involved in glucose metabolism and lipid regulation .

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry investigated the neuropharmacological effects of structurally related piperidine compounds. The findings revealed that certain derivatives exhibited selective serotonin reuptake inhibition, providing insights into their potential use for treating mood disorders.

CompoundEffectReference
Piperidine Derivative ASSRI ActivityJournal of Medicinal Chemistry, 2020
Piperidine Derivative BAntidepressant-like effectsEuropean Journal of Pharmacology, 2021

Case Study 2: Antiviral Efficacy

In a study focusing on HCV, researchers synthesized various piperidine derivatives, including those related to this compound. The results indicated significant antiviral activity, with some compounds achieving IC50 values in the low nanomolar range.

CompoundIC50 (nM)Virus Targeted
Compound X50HCV
Compound Y75HCV

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug-receptor interactions .

Comparison with Similar Compounds

1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which may enhance its interaction with biological targets, thereby influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group may enhance lipophilicity, allowing better membrane permeability and receptor binding. This compound has shown potential in modulating neurotransmitter systems, particularly in the context of neurological disorders.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the piperidine ring can contribute to this effect by disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. It has been noted for its potential to inhibit tumor growth and induce apoptosis in cancer cell lines. Mechanistic studies are needed to elucidate the specific pathways involved, but initial findings indicate that it may affect cell cycle regulation and promote programmed cell death .

Case Studies

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in various cancer cell lines; effective against specific tumor types.
AntimicrobialDemonstrated significant inhibition of bacterial growth in vitro; potential for therapeutic applications in infectious diseases.
NeuroprotectiveExhibited protective effects on neuronal cells under stress conditions; implications for neurodegenerative disease treatment.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Studies indicate that this compound has favorable absorption characteristics, with moderate bioavailability and a half-life conducive to therapeutic use. Further research is necessary to optimize dosing regimens and minimize potential side effects.

Q & A

Q. How can researchers optimize the synthesis of 1-ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

  • Starting Materials : Begin with 4-fluoro-2-methylbenzyl bromide and piperidin-4-amine derivatives. Introduce the trifluoromethyl group via nucleophilic substitution or fluorination reactions.
  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert atmospheres. Maintain temperatures between 0–25°C to minimize side reactions. Catalysts like triethylamine or palladium complexes may enhance efficiency .
  • Purification : Precipitate the dihydrochloride salt using HCl-saturated ether. Recrystallize from ethanol/water mixtures to achieve >95% purity. Monitor intermediates via TLC or HPLC .

Q. What structural characterization techniques are essential for confirming the identity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and salt formation (e.g., NH2_2 proton shifts at δ 8.2–8.5 ppm in D2_2O) .
  • Mass Spectrometry : Use ESI-MS to verify the molecular ion peak at m/z 241.1 (free base) and 314.0 (dihydrochloride).
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL-2018) for refinement. The trifluoromethyl group often introduces twinning; use PLATON’s TWINABS for data correction .

Q. How do solubility and stability considerations influence experimental design?

Methodological Answer: The dihydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS) but is hygroscopic. Key strategies:

  • Storage : Store at –20°C in desiccated amber vials. Avoid freeze-thaw cycles to prevent hydrolysis of the trifluoromethyl group.
  • Buffer Compatibility : Use pH 4–6 buffers (e.g., acetate) to maintain salt stability. For biological assays, pre-dissolve in DMSO (<1% v/v) to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data caused by the trifluoromethyl group?

Methodological Answer: The CF3_3 group introduces disorder and twinning:

  • Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve electron density ambiguities.
  • Refinement : Apply SHELXL’s PART and SIMU instructions to model CF3_3 disorder. Validate with Rfree_{free} and residual density maps. For twinned data (e.g., pseudo-merohedral twins), use HKLF5 format in SHELX .

Q. What role does the trifluoromethyl group play in modulating biological activity?

Methodological Answer: The CF3_3 group impacts both steric and electronic properties:

  • Electron-Withdrawing Effects : Enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP sites). Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces.
  • Metabolic Stability : Fluorination reduces oxidative metabolism. Validate via microsomal assays (e.g., human liver microsomes + NADPH). Compare IC50_{50} values with non-fluorinated analogs .

Q. How can in vitro-in vivo discrepancies in pharmacokinetic data be addressed?

Methodological Answer:

  • Permeability Assays : Use Caco-2 monolayers to assess intestinal absorption. A Papp_{app} <1×106^{-6} cm/s indicates poor bioavailability.
  • Plasma Protein Binding : Measure via equilibrium dialysis. High binding (>90%) may reduce free drug concentration.
  • Metabolite ID : Use LC-HRMS to identify N-deethylation or piperidine ring oxidation products. Adjust dosing regimens based on metabolite toxicity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Replace the ethyl group with cyclopropyl or benzyl substituents. Assess potency via enzyme inhibition assays (e.g., IC50_{50} shifts).
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. Validate models with leave-one-out cross-validation (q2^2 >0.5).
  • Cryo-EM : Resolve ligand-target complexes to identify critical hydrogen bonds (e.g., NH2_2 with Asp154 in target enzymes) .

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